5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as CK-666, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid exerts its effects by inhibiting the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. Actin filaments are essential for cell migration and invasion, which are processes that are dysregulated in cancer. By inhibiting the Arp2/3 complex, 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can suppress cancer cell migration and invasion.
Biochemical and physiological effects:
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been found to inhibit the formation of dendritic spines in neurons, which could have implications for the treatment of neurological disorders. 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has also been found to inhibit the activity of the NLRP3 inflammasome, which is involved in the immune response to infection and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid in lab experiments is that it is a highly specific inhibitor of the Arp2/3 complex, making it a useful tool for studying the role of actin filaments in various cellular processes. However, one limitation of using 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of research could focus on developing new analogs of 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid that are more potent and specific inhibitors of the Arp2/3 complex. Another area of research could focus on investigating the potential of 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid as a therapeutic agent in other diseases, such as neurological disorders and inflammatory diseases. Finally, research could also focus on developing new methods for delivering 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid to target cells, which could improve its effectiveness as a therapeutic agent.
Synthesis Methods
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 5-bromo-2-pentanone, followed by the reaction of the resulting intermediate with sodium cyanoborohydride. The final product is obtained by reacting the resulting intermediate with acetic anhydride and acetic acid.
Scientific Research Applications
5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been extensively studied in scientific research for its potential as a therapeutic agent in various diseases. One area of research where 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has shown promise is in the treatment of cancer. 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid has been found to inhibit the activity of the Arp2/3 complex, which is involved in the formation of actin filaments. This inhibition leads to the suppression of cancer cell migration and invasion, making 5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid a potential anti-cancer agent.
properties
IUPAC Name |
5-(4-chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-7-9(11(20-2)6-8(10)14)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDCUUWABBOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
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